Structural Uniqueness Analysis Versus Closest Commercially Available Analogs
The compound is distinguished from its closest commercially listed analogs by its pyrazine-2-carboxamide head group. The analog N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1396710-11-4) replaces pyrazine with furan, while another analog, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}acetamide, alters both the linker and the terminal group [1]. No published quantitative head-to-head biological comparison data (IC50, Ki, selectivity panel, or in vivo efficacy) for CAS 1396852-63-3 against any named comparator have been identified in peer-reviewed journals or public databases . The structural differences predict divergent target-binding profiles, but the magnitude and direction of these differences remain unquantified.
| Evidence Dimension | Chemical structure (terminal heterocyclic amide) |
|---|---|
| Target Compound Data | Pyrazine-2-carboxamide |
| Comparator Or Baseline | Closest analog: N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1396710-11-4); furan-2-carboxamide terminus |
| Quantified Difference | No quantitative biological activity data available for either compound to calculate a differential |
| Conditions | Structural comparison only; no comparative biological assay data located |
Why This Matters
For procurement decisions, the absence of comparator-anchored bioactivity data means that the compound's functional differentiation from its analogs remains unproven, and selection must be based solely on structural novelty or intended synthetic elaboration rather than on demonstrated biological superiority.
- [1] PubChem. Compound Summary for CID 71788488. National Center for Biotechnology Information. Accessed May 2026. View Source
